N-(6-Aminohexyl)acetamid

Übersicht

Beschreibung

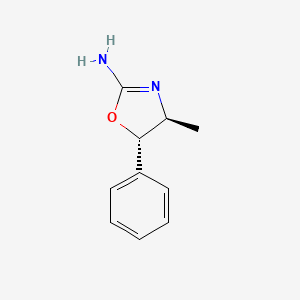

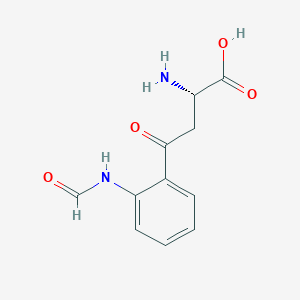

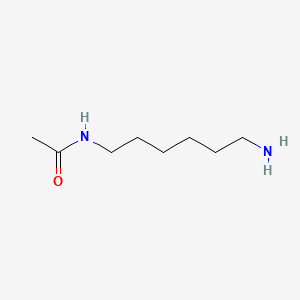

n-(6-aminohexyl)acetamide is an organic compound with the chemical formula C8H18N2O. It is a derivative of hexamethylenediamine, where one of the amino groups is acetylated. This compound is known for its role in scientific research, particularly in the study of cellular differentiation.

Wissenschaftliche Forschungsanwendungen

n-(6-aminohexyl)acetamide is extensively used in scientific research due to its role in cellular differentiation. It acts as a potent inducer of differentiation in certain cell lines. This compound is also used in organic synthesis, drug development, and material science. In biology, it is studied for its effects on cellular pathways and its potential therapeutic applications.

Biochemische Analyse

Biochemical Properties

N-Acetyl-1,6-diaminohexane is involved in various biochemical reactions. It interacts with several enzymes and proteins, including monoamine oxidase and aldehyde dehydrogenase. These interactions are crucial for its role in cellular differentiation. For instance, N-Acetyl-1,6-diaminohexane is as active as its parent compound, hexamethylenebisacetamide, in causing differentiation of leukemic cells in vitro . The compound’s interaction with monoamine oxidase leads to the formation of 6-acetamidohexanoic acid, which is inactive in causing differentiation .

Cellular Effects

N-Acetyl-1,6-diaminohexane has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause differentiation of leukemic cells, which is a crucial process in cancer treatment . The compound’s impact on gene expression and cellular metabolism is evident from its ability to induce differentiation in certain cell lines.

Molecular Mechanism

The molecular mechanism of N-Acetyl-1,6-diaminohexane involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound exerts its effects by interacting with monoamine oxidase and aldehyde dehydrogenase, leading to the formation of metabolites that influence cellular differentiation . These interactions result in changes in gene expression, which are crucial for the compound’s role in cellular differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-1,6-diaminohexane change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under certain conditions, but its degradation products can have different effects on cells . Long-term studies in vitro and in vivo have demonstrated that N-Acetyl-1,6-diaminohexane can cause sustained differentiation of leukemic cells .

Dosage Effects in Animal Models

The effects of N-Acetyl-1,6-diaminohexane vary with different dosages in animal models. Studies have shown that the compound has threshold effects, with higher doses leading to toxic or adverse effects . For instance, in beagle dogs, the combination of hexamethylenebisacetamide and monoamine oxidase inhibitors resulted in CNS toxicity, indicating that high doses of N-Acetyl-1,6-diaminohexane can have adverse effects .

Metabolic Pathways

N-Acetyl-1,6-diaminohexane is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and aldehyde dehydrogenase, leading to the formation of metabolites like 6-acetamidohexanoic acid . These interactions affect metabolic flux and metabolite levels, influencing the compound’s role in cellular differentiation .

Transport and Distribution

The transport and distribution of N-Acetyl-1,6-diaminohexane within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins . Studies have shown that N-Acetyl-1,6-diaminohexane is distributed in different cellular compartments, affecting its activity and function .

Subcellular Localization

N-Acetyl-1,6-diaminohexane is localized in specific subcellular compartments, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, where it exerts its effects . This subcellular localization is crucial for the compound’s role in cellular differentiation and other biochemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: n-(6-aminohexyl)acetamide can be synthesized from hexamethylenediamine and ethyl acetate. The reaction typically involves heating the reactants at 100°C for 24 hours . The yield of this reaction is approximately 78% .

Industrial Production Methods: In industrial settings, the synthesis of n-(6-aminohexyl)acetamide follows similar principles but on a larger scale. The process involves the use of reactors that can maintain the required temperature and pressure conditions to ensure a high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: n-(6-aminohexyl)acetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-acetamidohexanoic acid.

Reduction: The compound can be reduced back to hexamethylenediamine.

Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products:

Oxidation: 6-acetamidohexanoic acid.

Reduction: Hexamethylenediamine.

Substitution: Products depend on the nucleophile used.

Wirkmechanismus

The mechanism by which n-(6-aminohexyl)acetamide exerts its effects involves the inhibition of NF-κB function and the activation of the Akt and ERK/MAPK signaling pathways . These pathways are crucial for cell survival, proliferation, and differentiation. The compound’s ability to induce cellular differentiation makes it a valuable tool in cancer research and therapy.

Vergleich Mit ähnlichen Verbindungen

Hexamethylenediamine: The parent compound of n-(6-aminohexyl)acetamide.

N,N’-Diacetyl-1,6-diaminohexane: Another acetylated derivative with two acetyl groups.

1,6-Diaminohexane-N,N,N’,N’-tetraacetic acid: A derivative used in chelation therapy.

Uniqueness: n-(6-aminohexyl)acetamide is unique due to its specific acetylation, which imparts distinct chemical properties and biological activities. Its ability to induce differentiation in certain cell lines sets it apart from other similar compounds.

Eigenschaften

IUPAC Name |

N-(6-aminohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(11)10-7-5-3-2-4-6-9/h2-7,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJPJZTWQTUPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964311 | |

| Record name | N-(6-Aminohexyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49631-88-1 | |

| Record name | N-Acetyl-1,6-diaminohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049631881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Aminohexyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-Acetyl-1,6-diaminohexane and why is it significant in the context of cancer research?

A1: N-Acetyl-1,6-diaminohexane (NADAH) is a metabolite of hexamethylene bisacetamide (HMBA), a compound known to induce differentiation in various cancer cell lines. Research suggests that NADAH itself possesses even greater potency than HMBA in inducing differentiation of certain leukemia cells, marking it as a potentially significant molecule in cancer research. [, ]

Q2: How does N-Acetyl-1,6-diaminohexane contribute to the differentiation of leukemia cells?

A2: While the exact mechanism remains unclear, studies indicate that NADAH, similar to HMBA, may influence intracellular polyamine biosynthesis. This alteration precedes other differentiation-associated changes within the cells, suggesting a potential causal relationship. [] Further research indicates NADAH might interact differently with cellular components compared to HMBA, possibly explaining its increased potency. []

Q3: Does the efficacy of N-Acetyl-1,6-diaminohexane in inducing differentiation vary across different leukemia cell lines?

A4: Research shows that NADAH's potency as a differentiation inducer can vary. While it demonstrates significant activity in HL60 human promyelocytic leukemia cells, surpassing HMBA in inducing differentiation, its effect on Friend murine erythroleukemia cells, particularly those resistant to HMBA, is less pronounced. This difference highlights the complexity of NADAH's interaction with different cellular targets and the potential role of resistance mechanisms. [, ]

Q4: Does inhibiting the metabolic breakdown of N-Acetyl-1,6-diaminohexane enhance its differentiation-inducing effects?

A5: Studies using the monoamine oxidase inhibitor tranylcypromine, which blocks the conversion of NADAH to 6-acetamidohexanoic acid, show a significant enhancement in HMBA- and NADAH-induced differentiation of HL60 cells. This observation suggests that the metabolic breakdown of NADAH might be an inactivation pathway, and inhibiting this pathway could potentially increase its efficacy. [] Similar results were obtained with the monoamine oxidase inhibitor isocarboxazid in a canine model. []

Q5: Beyond its role in leukemia cell differentiation, are there other applications for N-Acetyl-1,6-diaminohexane?

A6: Interestingly, a derivative of NADAH, NAD+-N6-[N-(6-aminohexyl)-acetamide], has been synthesized and utilized in affinity chromatography. This modified molecule, immobilized on Sepharose 4B, demonstrated effectiveness in separating mixtures of proteins like albumin, alcohol dehydrogenase, and lactate dehydrogenase. This application highlights the versatility of NADAH's structure and its potential utility beyond cancer research. []

Q6: What is the metabolic fate of hexamethylene bisacetamide in humans?

A7: Following intravenous administration of hexamethylene bisacetamide, the human body metabolizes it through deacetylation and oxidation pathways. This process results in the production of at least five metabolites, identified in urine samples. The major metabolite detected is 6-acetamidohexanoic acid, along with N-acetyl-1,6-diaminohexane, 1,6-diaminohexane, 6-aminohexanoic acid, and its lactam, caprolactam. []

Q7: What analytical techniques are commonly employed to study hexamethylene bisacetamide and its metabolites?

A10: Gas chromatography, coupled with mass spectrometry (GC-MS) or nitrogen-phosphorus selective detection, plays a crucial role in identifying and quantifying hexamethylene bisacetamide and its metabolites in various biological matrices, including urine, plasma, and cell lysates. These techniques offer the sensitivity and selectivity required to monitor the metabolic fate and pharmacokinetic profiles of these compounds. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1204328.png)